福司考林

描述

Synthesis Analysis

A concise synthesis of forskolin was achieved through a 24-step process, highlighting the compound's complex nature and the challenges associated with its laboratory production. This synthesis includes key transformations such as a strategic allylic transposition, the stepwise assembly of a sterically encumbered isoxazole ring, and citric acid-modified Upjohn dihydroxylation of a resilient tetrasubstituted olefin (Hylse et al., 2017). Additionally, different routes to forskolin have been explored, including the stereospecific formation of triol via the opening of an epoxy carbamate and the use of a ketal for specific protection of diols (Delpech, Calvo, & Lett., 1996).

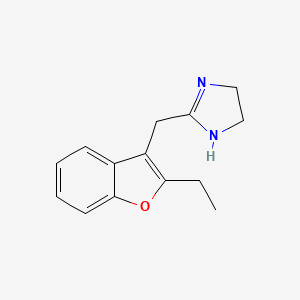

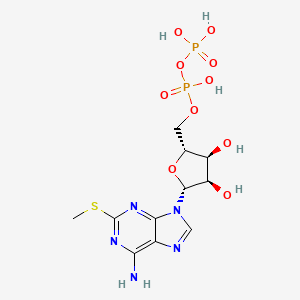

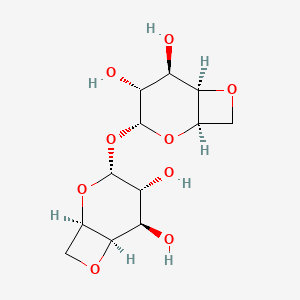

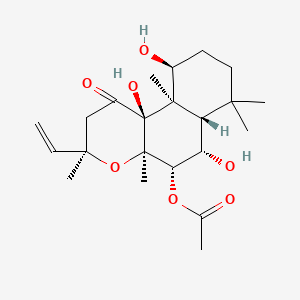

Molecular Structure Analysis

The molecular structure of forskolin includes a unique arrangement of functional groups and rings, which are crucial for its biological activity. Its synthesis involves creating a tricyclic lactone from an (S)-alcohol, which is obtained in optically pure form simply by recrystallization (Corey, Jardine, & Mohri, 1988). This highlights the importance of stereochemistry in the synthesis of forskolin.

Chemical Reactions and Properties

Forskolin's chemical reactions are notable for their complexity and the precision required to maintain the integrity of its structure. For instance, the total synthesis of forskolin has been achieved through the careful manipulation of chemical reactions, including the use of BF3•Et2O for the opening of an epoxy carbamate and the formation of a dihydro-γ-pyrone ring, demonstrating the compound's intricate chemical properties (Delpech, Calvo, & Lett., 1996).

Physical Properties Analysis

The physical properties of forskolin, such as solubility and crystalline structure, are influenced by its complex diterpene framework. These properties are essential for its extraction, purification, and subsequent use in research and potential therapeutic applications. Studies focusing on the biosynthesis and initial steps leading to forskolin highlight its natural production in specialized root cork cells of Coleus forskohlii, offering insights into its physical and chemical properties in a biological context (Pateraki et al., 2014).

Chemical Properties Analysis

The chemical properties of forskolin, including its reactivity and interactions with biological molecules, are central to its pharmacological effects. Its ability to directly activate adenylate cyclase and modulate cyclic AMP levels in cells underlies many of its studied biological effects. The direct activation of adenylate cyclase by forskolin, bypassing receptor-mediated pathways, has made it a valuable tool for studying cAMP-dependent processes (Moriwaki et al., 1982).

科学研究应用

福司考林与细胞生理学

福司考林已显示出作为一种多功能研究工具的潜力,特别是在理解细胞生理学方面。Daly(1984年)强调了福司考林在揭示腺苷酸环化酶在各种制剂和完整细胞中产生环状AMP的复杂性中的作用。它已成为评估腺苷酸环化酶参与生理或生化反应的标准。此外,福司考林的潜在临床应用,例如将其用作降压剂、解痉剂、脂解剂或抗血栓剂,以及在治疗青光眼或心脏功能不全中的应用,已被确定为未来的研究领域(Daly,1984年)。

福司考林对离子通道的影响

福司考林已被广泛用于刺激腺苷酸环化酶,以研究离子通道和其他蛋白质调节,这些调节是由依赖cAMP的信使系统介导的。Hoshi、Garber和Aldrich(1988年)发现福司考林直接改变特定类别的电压依赖性钾通道的开启。这种作用不依赖于可溶性细胞质酶,并且不同于其他提高细胞内cAMP水平的试剂。这一发现表明福司考林可以独立于其对腺苷酸环化酶的作用直接影响细胞功能,这对于解释福司考林在细胞实验中的作用至关重要(Hoshi、Garber和Aldrich,1988年)。

福司考林的生物合成

Pateraki等人(2017年)的研究探索了福司考林的生物合成,福司考林是一种由于其作为环状AMP增强剂的作用而用于治疗青光眼和心力衰竭的化合物。他们鉴定了几个细胞色素P450和乙酰转移酶,这些酶催化福司考林前体转化为福司考林和其他狼毒素型二萜类化合物。这项研究建立了从葡萄糖生产福司考林的途径,将九个基因整合到酿酒酵母中,导致福司考林滴定度为40 mg/L。这一进展提供了一个可持续的福司考林来源,并为福司考林生物合成领域的进一步研究奠定了基础(Pateraki等人,2017年)。

福司考林在癌症研究中的应用

Sapio等人(2017年)讨论了福司考林作为抗癌剂的潜力。福司考林激活腺苷酸环化酶并由此导致细胞内cAMP水平升高,可以诱导多种抗肿瘤作用,包括抑制癌细胞的生长和减少其迁移。该研究强调了福司考林在癌症生物学中的相关性及其作为有效抗癌剂的前景,为针对癌症的治疗策略提供了新的途径(Sapio等人,2017年)。

作用机制

Target of Action

Forskolin, a labdane diterpenoid, primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the production of cyclic AMP (cAMP), a significant second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

Forskolin activates adenylate cyclase, leading to an increase in the intracellular levels of cAMP . The elevated cAMP levels then activate various enzymes and pathways that regulate cellular processes . This increase in cAMP levels is the primary mode of action of forskolin .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. For instance, cAMP activates cAMP-sensitive pathways such as protein kinase A and EPAC1 . These pathways play a vital role in various physiological processes, including cell differentiation, proliferation, metabolic regulation, and inflammatory responses .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels lead to various molecular and cellular effects. For instance, forskolin has been shown to have potential effects in the treatment of various diseases and conditions such as glaucoma, asthma, obesity, allergies, skin conditions, and cardiovascular diseases . It also has established potential effects against different types of cancers .

Action Environment

The action, efficacy, and stability of forskolin can be influenced by various environmental factors. For example, forskolin is mainly found in the root of a plant called Coleus forskohlii, which is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The environmental conditions in these regions may affect the concentration of forskolin in the plant and, consequently, its efficacy and stability.

安全和危害

Forskolin may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . Some negative reactions to forskolin have been reported, including flushing, fast heart beats, and low blood pressure when taken through an IV, and upper respiratory tract irritation, cough, tremor, and restlessness when inhaled .

未来方向

Forskolin has potential health benefits such as relief of cough, asthma symptoms, insomnia, and skin diseases . It is suggested to offer weight loss benefits as well as treatments for eye and breathing conditions . More human studies are needed on forskolin’s ability to lower humans’ blood pressure . Clinical trials against different types of cancers are progressing .

属性

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of forskolin?

A1: Forskolin primarily acts by directly binding to and activating adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) [, , , , , , , , , , , , , , , , , , , , , , , , ]. This increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA) [, , , ].

Q2: Are there cAMP-independent effects of forskolin?

A2: Yes, research indicates that forskolin can also exert biological effects independent of cAMP signaling. For instance, it has been shown to inhibit voltage-sensitive calcium channels in a cAMP-independent manner in PC12 cells []. Additionally, forskolin exhibited a biphasic, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, stimulating at low doses and inhibiting at higher doses [].

Q3: How does forskolin interact with G proteins in its mechanism of action?

A3: Forskolin has been shown to interact with G proteins, particularly Gs, to potentiate the stimulation of adenylate cyclase. It increases the apparent affinity of agonists like epinephrine for AC activation and vice versa [, ]. This synergistic effect is thought to involve the stabilization of the activated catalytic unit of AC by forskolin in the presence of Gs [].

Q4: Does forskolin affect the expression of G protein subunits?

A4: Interestingly, mutations leading to forskolin resistance in adrenal cells resulted in reduced expression of the ACTH receptor and subsequently decreased levels of Gsα and Giα []. This suggests a potential role of G protein-coupled receptors in stabilizing membrane-associated Gα subunits and highlights the intricate relationship between forskolin, AC, and G protein signaling.

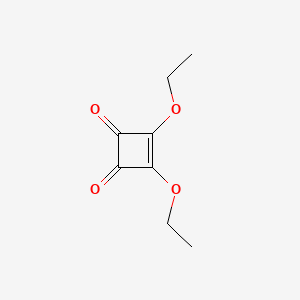

Q5: What is the molecular formula and weight of forskolin?

A5: Forskolin has the molecular formula C22H34O7 and a molecular weight of 410.5 g/mol.

Q6: Are there any spectroscopic data available for characterizing forskolin?

A6: Yes, UV-Vis spectrophotometry is commonly used for characterizing and quantifying forskolin. It exhibits a maximum absorption wavelength (λmax) at 220 nm [, ]. This property is utilized in developing analytical methods for its detection and quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。